molecular formula C21H19Cl2F4N3O2 B12377494 Ppo-IN-10

Ppo-IN-10

Cat. No.: B12377494
M. Wt: 492.3 g/mol
InChI Key: FDVBJKRXYFPNIN-UHFFFAOYSA-N
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Description

Ppo-IN-10 is a compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. It is a selective inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme. This compound has shown promise in both pharmaceutical and agricultural applications, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ppo-IN-10 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. One common synthetic route involves the use of a copper-catalyzed Ullmann ether synthesis, which requires high temperatures (around 200°C) and specific solvents like 1,4-dimethoxybenzene . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Ppo-IN-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activity as a protoporphyrinogen oxidase inhibitor.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often require the presence of catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various alcohols or amines.

Scientific Research Applications

Ppo-IN-10 has a wide range of applications in scientific research:

Mechanism of Action

Ppo-IN-10 exerts its effects by inhibiting the activity of protoporphyrinogen oxidase, an enzyme crucial for the biosynthesis of chlorophyll and heme. The inhibition leads to the accumulation of protoporphyrin IX, a photosensitizer that generates singlet oxygen in the presence of light, causing lipid peroxidation and cell damage . This mechanism is particularly useful in both agricultural and medical applications, where selective inhibition of the enzyme is desired.

Comparison with Similar Compounds

Ppo-IN-10 is unique in its high selectivity and potency as a protoporphyrinogen oxidase inhibitor. Similar compounds include:

Properties

Molecular Formula

C21H19Cl2F4N3O2

Molecular Weight

492.3 g/mol

IUPAC Name

N-butyl-1-[2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluorophenyl]-2-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19Cl2F4N3O2/c1-2-3-5-28-19(31)12-4-6-30(20(12)32)17-8-13(16(24)9-14(17)22)18-15(23)7-11(10-29-18)21(25,26)27/h7-10,12H,2-6H2,1H3,(H,28,31)

InChI Key

FDVBJKRXYFPNIN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CCN(C1=O)C2=C(C=C(C(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F)Cl

Origin of Product

United States

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